1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride
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Overview
Description
1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H15Cl3FN3 and a molecular weight of 290.59 g/mol . It is a white solid with a melting point range of 288 to 290°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves several steps. One common method includes the reaction of 5-fluoropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The resulting product is then purified and converted to its trihydrochloride salt form .
Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups using reagents like sodium iodide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
- 1-(4-Fluoropyridin-2-yl)piperazine
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(2-Fluoropyridin-2-yl)piperazine
These compounds share similar structures but differ in the position of the fluorine atom on the pyridine ring. This difference can affect their chemical properties and reactivity, making this compound unique in its applications and effects .
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.3ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNXIZYBBOTQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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